molecular formula C12H11NO4 B1325499 2-(3,5-Dimethoxybenzoyl)oxazole CAS No. 898784-40-2

2-(3,5-Dimethoxybenzoyl)oxazole

Cat. No. B1325499
M. Wt: 233.22 g/mol
InChI Key: HFSSAIKTKAACQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3,5-Dimethoxybenzoyl)oxazole” is a chemical compound with the linear formula C12H11NO2 . It has a molecular weight of 201.22 . This compound is part of the oxazole family, which is a class of compounds that have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in recent years. One of the most common methods for synthesizing oxazole-based molecules is the van Leusen reaction, which uses tosylmethylisocyanides (TosMICs) . This reaction has been found to be highly efficient and has a broad substrate scope .


Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethoxybenzoyl)oxazole” includes a five-membered aromatic ring of oxazole which has atoms of nitrogen and oxygen . The InChI code for this compound is 1S/C12H11NO2/c1-8-5-9(2)7-10(6-8)11(14)12-13-3-4-15-12/h3-7H,1-2H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Oxazole derivatives, including 2-(3,5-Dimethoxybenzoyl)oxazole, play a crucial role in the synthesis of pharmacologically significant compounds. For instance, oxazole-containing coupling partners are used in displacement reactions with oxygen nucleophiles in drug development programs (Rizzo et al., 2000).
  • The synthesis of fused pyridine-and oxazole-polycyclic systems from 10-(methoxyimino)phenanthren-9-one showcases the versatility of oxazole derivatives in forming complex chemical structures (Nicolaides et al., 1989).

Biological and Medicinal Applications

  • Oxazole compounds, including those similar to 2-(3,5-Dimethoxybenzoyl)oxazole, display a wide range of biological activities, making them valuable in medicinal drug research. Their ability to bind with various enzymes and receptors in biological systems is noteworthy (Zhang et al., 2018).
  • The transformation of oxazole and thiazole molecules to heterocyclic carbenes demonstrates the chemical reactivity and potential application of oxazole derivatives in various chemical reactions (Ruiz & Perandones, 2009).

Photophysical and Photochemical Properties

  • Oxazole derivatives have been explored in the field of photochemistry. For instance, the photoelectron angular distribution study of isoxazoles, closely related to oxazoles, provides insights into the photophysical properties of these compounds (Kobayashi et al., 1982).
  • A novel imaging system using dye-sensitized photooxidation of oxazole groups attached to a polymer backbone demonstrates the potential application of oxazole derivatives in material sciences and imaging technologies (Ito et al., 1993).

Future Directions

Oxazole and its derivatives, including “2-(3,5-Dimethoxybenzoyl)oxazole”, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research will likely focus on the synthesis of diverse oxazole derivatives and their potential applications in the treatment of various diseases .

properties

IUPAC Name

(3,5-dimethoxyphenyl)-(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-15-9-5-8(6-10(7-9)16-2)11(14)12-13-3-4-17-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSSAIKTKAACQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=NC=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642120
Record name (3,5-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethoxybenzoyl)oxazole

CAS RN

898784-40-2
Record name (3,5-Dimethoxyphenyl)-2-oxazolylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Dimethoxyphenyl)(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.